Indium IN-111 chloride
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Indium In-111 Chloride is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint and Zevalin. Its mechanism of action is related to the final product and not specific to Indium In-111 Chloride alone |
|---|---|
CAS No. |
50800-85-6 |
Molecular Formula |
Cl3In |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
trichloro(111In)indigane |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4 |
InChI Key |
PSCMQHVBLHHWTO-FZTWWWDYSA-K |
Isomeric SMILES |
Cl[111In](Cl)Cl |
Canonical SMILES |
Cl[In](Cl)Cl |
Origin of Product |
United States |
Production and Characterization of Indium 111 Chloride
Cyclotron Production Methodologies
The primary method for producing ¹¹¹In is through the proton bombardment of a cadmium target in a cyclotron. wikipedia.org This process can utilize different nuclear reactions and target materials to achieve the desired yield and purity of Indium-111 Chloride.
Proton irradiation of either natural or isotopically enriched cadmium is the most common and economical production strategy. wikipedia.orgtandfonline.com The choice between the specific nuclear reactions depends on factors such as the available proton energy, the desired radionuclidic purity, and the cost of the target material. nih.govresearchgate.net
The ¹¹²Cd(p,2n)¹¹¹In reaction is a frequently used route for producing ¹¹¹In. researchgate.net This method involves bombarding a target enriched in Cadmium-112 with protons, which results in the emission of two neutrons and the formation of Indium-111. fda.gov It is often preferred as it yields a high level of radionuclide purity. wikipedia.org The use of highly enriched solid Cadmium-112 targets is a common approach for this reaction pathway. researchgate.net Theoretical calculations and experimental data have been used to determine the optimal energy range for this reaction to maximize yield. researchgate.net
Interactive Data Table: Recommended Cross Sections for ¹¹²Cd(p,2n)¹¹¹In Reaction
| Energy (MeV) | Cross Section (mb) |
|---|---|
| 14.0 | 0.8 |
| 16.0 | 38.0 |
| 18.0 | 185.0 |
| 20.0 | 448.3 |
| 22.0 | 711.2 |
| 24.0 | 884.0 |
| 26.0 | 993.4 |
| 28.0 | 1045.0 |
| 30.0 | 1058.4 |
| 32.0 | 1046.0 |
| 34.0 | 1017.0 |
| 36.0 | 973.0 |
| 38.0 | 924.0 |
| 40.0 | 871.0 |
Data sourced from IAEA recommended cross-section data. iaea.org
The ¹¹¹Cd(p,n)¹¹¹In reaction provides an alternative pathway, where a Cadmium-111 enriched target is irradiated with protons, leading to the emission of a single neutron to produce Indium-111. nih.gov This reaction can be performed using low and medium-energy cyclotrons. nih.govresearchgate.net Studies have explored producing pharmaceutical-grade ¹¹¹InCl₃ from natural cadmium targets, which contain ¹¹¹Cd, using this reaction. iaea.orgiaea.org The Fluka Monte Carlo code has been used to estimate the optimal proton energy range for this production route. researchgate.netiaea.org
Interactive Data Table: Recommended Cross Sections for ¹¹¹Cd(p,n)¹¹¹In Reaction
| Energy (MeV) | Cross Section (mb) |
|---|---|
| 5.0 | 39.35 |
| 6.0 | 105.2 |
| 7.0 | 191.2 |
| 8.0 | 285.4 |
| 9.0 | 415.2 |
| 10.0 | 556.6 |
| 11.0 | 680.5 |
| 12.0 | 736.5 |
| 13.0 | 666.9 |
| 14.0 | 521.0 |
| 15.0 | 357.4 |
| 16.0 | 226.6 |
| 17.0 | 146.2 |
| 18.0 | 101.5 |
| 19.0 | 78.54 |
| 20.0 | 65.94 |
Data sourced from IAEA recommended cross-section data. iaea.org
Besides proton bombardment of cadmium, other nuclear reactions have been investigated for ¹¹¹In production. researchgate.net These include the irradiation of silver targets with alpha particles (¹⁰⁹Ag(α,2n)¹¹¹In). ekb.eg While the yield from this reaction is lower than from cadmium targets, it produces ¹¹¹In free from the long-lived ¹¹⁴ᵐIn impurity. ekb.eg Other explored methods include deuteron (B1233211) irradiation of cadmium targets and heavy ion activation routes, such as using ⁷Li, ¹¹B, or ¹²C particles. researchgate.netcern.ch Heavy ion activation of natural silver foil has also been shown to produce carrier-free indium radionuclides. niscpr.res.in
The preparation of a suitable target is a critical step in the production of ¹¹¹In. Targets are typically prepared by electroplating natural or enriched cadmium onto a copper backing. iaea.orgcern.ch Copper is chosen as the substrate material due to its excellent heat conduction properties, which is essential for dissipating the heat generated during irradiation. cern.ch The electroplating process involves creating a solution containing a cadmium salt, such as Cadmium Sulfate (CdSO₄), and other reagents to ensure a uniform and adherent coating on the copper substrate. cern.chnih.gov A new targetry system using gold-plated targets has also been developed to improve the purity of the final product by avoiding impurities from copper backings. zlb.de The thickness of the cadmium layer is carefully calculated to optimize the interaction with the proton beam. cern.ch
Proton-Induced Nuclear Reactions on Cadmium Targets
Radiochemical Separation and Purification Techniques
Following irradiation, the ¹¹¹In must be chemically separated from the bulk cadmium target material and any radionuclidic or metallic impurities. researchgate.net This purification is essential to ensure the final Indium-111 Chloride is of high chemical and radionuclidic purity, suitable for medical use. zlb.deuni-marburg.de
Commonly employed separation techniques include ion exchange chromatography, solvent extraction, and co-precipitation. ekb.eguni-marburg.de
Ion Exchange Chromatography: This is a widely used method where the irradiated target is dissolved, typically in an acid like hydrochloric acid (HCl) or hydrobromic acid (HBr), and passed through a column containing an ion exchange resin, such as Dowex-50. nih.govuni-marburg.de The different elements (indium, cadmium, copper) have different affinities for the resin, allowing for their separation. ekb.eg ¹¹¹In can be eluted from the resin with 1 N HCl to yield ¹¹¹InCl₃. nih.gov
Solvent Extraction: This technique, also known as liquid-liquid extraction, separates ¹¹¹In from the target material based on the differential solubility of their complexes in two immiscible liquid phases. iaea.orgrsc.org For instance, a method using ionic liquids like Aliquat® 336 has been developed for the efficient purification of indium from a chloride aqueous feed. rsc.org
Other Techniques: Alternative methods such as thermochromatography and the use of activated carbon have also been explored. ekb.eguni-marburg.de The use of activated carbon is considered a potentially low-cost and efficient replacement for ion exchange and solvent extraction techniques. ekb.egekb.eg The goal of these processes is to produce a carrier-free or no-carrier-added (NCA) ¹¹¹In solution with minimal metallic impurities (like cadmium, copper, zinc) and radionuclidic impurities (like ¹¹⁴ᵐIn). researchgate.netfda.goviaea.org
Column Chromatography for Radionuclide Separation
Following the irradiation of the cadmium target, the desired ¹¹¹In must be separated from the bulk target material and any other radioisotopic byproducts. Column chromatography is a principal technique employed for this separation. iaea.orgresearchgate.net The irradiated target, typically cadmium electroplated on a copper backing, is dissolved, often in strong acids like hydrobromic acid (HBr).
This dissolved solution is then passed through a column packed with a solid stationary phase. The choice of the stationary phase and the mobile phase (the eluent) is crucial for effective separation. Different components in the mixture travel through the column at different rates depending on their chemical and physical interactions with the stationary phase, allowing for their selective collection. For instance, after dissolving the target in HBr, the solution can be passed through a cation-exchange resin, such as Dowex 50x8. In this process, ¹¹¹In can be eluted with hydrochloric acid (HCl), while the cadmium target material remains bound to the resin, achieving a high separation efficiency.
Ion Exchange Chromatography Principles and Applications
Ion exchange chromatography is a specialized and highly effective form of column chromatography used extensively in the purification of ¹¹¹In chloride. ekb.egscispace.com This technique separates ions and polar molecules based on their affinity to the ion exchanger. The stationary phase is a resin that has charged functional groups on its surface.
In the context of ¹¹¹In chloride production, cation exchange resins are commonly used. scispace.comnstri.ir After dissolving the irradiated cadmium target, the resulting solution contains various metallic ions, including In³⁺ and Cd²⁺. When this solution is passed through a cation exchange column, the positively charged ions bind to the negatively charged resin.
The separation is then achieved by selectively eluting the bound ions. This is often accomplished by using different concentrations of acids or specific complexing agents. For example, a multi-step elution process can be employed. Cadmium can be eluted using a solution of acetone, water, and hydrobromic acid, while indium is subsequently eluted with a mixture of acetone, water, and hydrochloric acid. nstri.ir This differential elution is based on the varying strengths of the complexes formed and the stability of these complexes in different solvent systems, allowing for a clean separation of ¹¹¹In from the cadmium target material and other impurities like copper. nstri.ir The use of anion exchange resins has also been explored, where the choice of eluent and its concentration determines the separation efficiency. researchgate.net
Optimization of Chemical Processing for Indium-111 Chloride
Optimizing the chemical processing of ¹¹¹In chloride is a continuous area of research aimed at improving yield, purity, and efficiency while minimizing processing time and cost. ekb.egekb.eg Several factors are considered in this optimization process.
Furthermore, the development of new and more selective resins is an ongoing effort. For example, extractive chromatography using resins impregnated with specific extractants like D2EHPA (bis(2-ethylhexyl) phosphoric acid) has been shown to be effective. iaea.org The optimization also extends to the recovery of the expensive enriched cadmium target material, with methods achieving over 95% recycling efficiency. The entire process, from target dissolution to final purification, is often automated to enhance reproducibility and radiation safety. researchgate.net
Radionuclidic Purity Assessment and Control
The radionuclidic purity of the final ¹¹¹In chloride solution is of utmost importance for its safe and effective use. This refers to the proportion of the total radioactivity that is present as ¹¹¹In. The presence of other radioisotopes can lead to unnecessary radiation dose to the patient and can degrade the quality of the diagnostic images.
Identification and Quantification of Radionuclidic Impurities (e.g., ¹¹⁴m/¹¹⁴In, ⁶⁵Zn)
During the proton bombardment of the cadmium target, several nuclear reactions can occur, leading to the formation of radionuclidic impurities. The most significant of these are often Indium-114m/Indium-114 (¹¹⁴m/¹¹⁴In) and Zinc-65 (⁶⁵Zn). fda.govsnmjournals.org The production of these impurities is highly dependent on the energy of the proton beam and the isotopic composition of the cadmium target. nih.gov
¹¹⁴mIn has a relatively long half-life of 49.5 days, and its presence can significantly impact the long-term radiation dose. snmjournals.org ⁶⁵Zn, with a half-life of 243.9 days, is another potential long-lived contaminant. drugfuture.com The quantification of these impurities is a critical quality control step. Regulatory standards set strict limits on the permissible levels of these contaminants. For instance, at the time of calibration, the amount of ¹¹⁴mIn and ⁶⁵Zn combined should not exceed a certain percentage of the total radioactivity. fda.gov
Gamma Ray Spectroscopy for Purity Verification
Gamma-ray spectroscopy is the primary analytical technique used to verify the radionuclidic purity of ¹¹¹In chloride. nih.govuni-marburg.de This method utilizes a high-purity germanium (HPGe) detector to measure the gamma rays emitted by the sample. Each radionuclide has a unique gamma-ray energy signature, allowing for its identification and quantification.
The gamma-ray spectrum of a pure ¹¹¹In sample will show characteristic photopeaks at 171.3 keV and 245.4 keV. drugfuture.com The presence of other peaks in the spectrum indicates the presence of radionuclidic impurities. For example, ⁶⁵Zn can be identified by its prominent photopeak at 1.116 MeV, and ¹¹⁰mIn by peaks at 0.66 and 0.91 MeV. drugfuture.com By analyzing the areas of these peaks relative to the ¹¹¹In peaks, the activity of each impurity can be calculated, ensuring that the final product meets the required purity specifications. A radionuclidic purity of greater than 99.9% is often achieved. researchgate.net
Optimization of Production Yield and Specific Activity
Maximizing the production yield and achieving high specific activity are key goals in the manufacturing of ¹¹¹In chloride. The yield refers to the amount of ¹¹¹In produced per unit of beam current and irradiation time, often expressed in MBq/µA·h. researchgate.net Specific activity is the amount of radioactivity per unit mass of the element, expressed as GBq/µg. fda.gov
The nuclear reaction ¹¹²Cd(p,2n)¹¹¹In is the most common production route due to its favorable cross-section, which is the probability of the reaction occurring. researchgate.net The proton energy is a critical parameter that is optimized to maximize the yield of ¹¹¹In while minimizing the production of impurities like ¹¹⁴mIn. Typical proton energies range from 19 to 22 MeV. The beam current and irradiation time are also adjusted to achieve the desired production quantity.
High specific activity is crucial as it ensures that a sufficient amount of radioactivity can be administered in a small chemical dose, which is important for radiolabeling molecules without altering their biological properties. inca.gov.br Achieving "no-carrier-added" status, meaning no stable indium has been added during processing, is a primary objective. fda.gov Research into target design, such as using enriched ¹¹²Cd (>95%) electroplated onto thermally conductive backings, and efficient cooling systems helps to accommodate high beam currents, thereby enhancing the production yield.
| Parameter | Value/Range | Reference |
| Production Reaction | ¹¹²Cd(p,2n)¹¹¹In | fda.govresearchgate.net |
| Proton Energy | 19–22 MeV | |
| Target Material | Enriched ¹¹²Cd (>95%) | |
| Typical Yield | 222 ± 5 MBq/µA·h | researchgate.net |
| Specific Activity (at calibration) | >1.85 GBq/µg Indium | fda.gov |
| Radionuclidic Purity (at calibration) | ≥ 99.925% ¹¹¹In | fda.gov |
| ¹¹¹In Half-life | 2.8 days | wikipedia.org |
| ¹¹¹In Gamma Energies | 171.3 keV (91%), 245.4 keV (94%) | wikipedia.org |
Radiochemistry and Radiolabeling Methodologies of Indium 111
Fundamental Nuclear Properties of Indium-111
Indium-111 possesses a unique combination of decay characteristics that make it particularly suitable for medical imaging applications. With a physical half-life of 2.8 days, it allows for sufficient time for radiolabeling procedures and for the radiolabeled compound to reach its intended target in the body before significant decay occurs. taylorandfrancis.comopenmedscience.com
Electron Capture Decay Scheme
Indium-111 decays to stable Cadmium-111 (111Cd) exclusively through the process of electron capture. wikipedia.orgchemlin.org In this decay mode, an inner orbital electron is captured by the nucleus, converting a proton into a neutron. This process results in the emission of a neutrino and leaves the daughter nucleus in an excited state. The decay of 111In primarily proceeds to an excited state of 111Cd, which then de-excites through the emission of gamma rays. lnhb.frgla.ac.uk The decay is characterized by a high probability of electron capture, with greater than 99.99% of decays proceeding through this pathway. lnhb.fr
Gamma Emission Energies and Intensities for Imaging Applications
The de-excitation of the Cadmium-111 daughter nucleus results in the emission of two principal gamma photons with energies that are ideal for imaging with standard gamma cameras. taylorandfrancis.com The primary gamma emissions are at 171.3 keV and 245.4 keV, with high abundance, making them readily detectable for single-photon emission computed tomography (SPECT) imaging. wikipedia.orgresearchgate.net
Table 1: Principal Gamma Emissions of Indium-111
| Energy (keV) | Intensity per Disintegration |
|---|---|
| 171.28 | 90.7% |
This table presents the primary gamma photon energies and their respective intensities per disintegration of Indium-111, which are crucial for its application in medical imaging. wikipedia.orglnhb.frcuriumpharma.com
Considerations for Auger Electron Emission in Radiotherapeutic Research Concepts
Following electron capture, the rearrangement of electrons in the daughter Cadmium-111 atom leads to the emission of a cascade of low-energy Auger electrons. researchgate.netrutgers.edu These electrons have a very short range, typically on the order of nanometers to micrometers, and deposit their energy in a highly localized area. researchgate.netnih.gov This high linear energy transfer (LET) makes Auger electrons potent agents for causing cellular damage, particularly when the radionuclide is in close proximity to sensitive cellular structures like DNA. researchgate.netopenmedscience.com While Indium-111 is primarily used for imaging, its emission of Auger electrons has led to research into its potential for targeted radionuclide therapy, where the aim is to deliver a cytotoxic radiation dose specifically to cancer cells. openmedscience.commdpi.com
Complexation Chemistry of Indium(III)
Indium, in its stable +3 oxidation state (In(III)), is a hard Lewis acid, readily forming coordination complexes with a variety of ligands. rsc.org This property is central to its use in radiopharmaceuticals, as it allows for the stable attachment of the 111In radiolabel to targeting biomolecules. curiumpharma.comnih.gov
Coordination Characteristics with Organic Ligands
Indium(III) typically forms six-coordinate, octahedral complexes, although other coordination numbers are possible. researchgate.netresearchgate.net It has a strong preference for ligands with hard donor atoms such as oxygen and nitrogen. rsc.org This makes chelating agents containing carboxylate and amine functional groups particularly effective for complexing In(III). The design of these chelators is crucial for ensuring that the radiometal remains stably attached to the targeting molecule in vivo. nih.gov Common chelating agents used for Indium-111 include diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). nih.govnih.gov
Thermodynamic and Kinetic Stability of Indium(III) Chelates
For a radiopharmaceutical to be effective, the complex between the radionuclide and the chelator must be both thermodynamically stable and kinetically inert. Thermodynamic stability refers to the strength of the metal-ligand bond, often expressed as the formation constant (log K). A high formation constant indicates that the complex is highly favored at equilibrium. nih.gov
The chelate effect plays a significant role in the high stability of In(III) complexes with polydentate ligands like DTPA and DOTA. dalalinstitute.comlibretexts.org The formation of multiple chelate rings results in a large positive entropy change, making the complexation process highly favorable. dalalinstitute.com
Kinetic inertness refers to the rate at which the metal ion dissociates from the chelate. Even if a complex is thermodynamically stable, if it dissociates too quickly in the body, the free 111In can lead to non-target radiation exposure. Macrocyclic chelators like DOTA often form more kinetically inert complexes compared to linear chelators like DTPA, due to their pre-organized structure which "cages" the metal ion. slideshare.net The stability of these complexes is crucial to prevent the transchelation of 111In to other proteins or molecules in the body. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Indium-111 chloride | 111InCl3 |
| Cadmium-111 | 111Cd |
| Diethylenetriaminepentaacetic acid | DTPA |
Design and Synthesis of Bifunctional Chelators for Indium-111 Conjugation
Bifunctional chelators are molecules with two distinct functionalities: a strong metal-binding site for securely holding the ¹¹¹In ion and a reactive group for covalent attachment to a biomolecule. The choice of chelator significantly influences the stability, biodistribution, and imaging characteristics of the final radiolabeled conjugate. The two primary classes of chelators used for ¹¹¹In are macrocyclic and acyclic platforms.
Macrocyclic chelators are characterized by a pre-organized cyclic backbone that provides a high degree of thermodynamic stability and kinetic inertness to the resulting metal complex. The most prominent macrocyclic chelator for ¹¹¹In is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The rigid structure of DOTA encapsulates the ¹¹¹In ion, leading to complexes with high in vivo stability. ujms.net
Derivatives of DOTA have been synthesized to improve labeling efficiency and to introduce different reactive groups for conjugation. These derivatives often maintain the core DOTA structure while modifying one of the pendant arms to include a functional group for attachment to biomolecules. Examples include DOTA-NHS ester and maleimide-DOTA for reaction with primary amines and thiols on proteins, respectively. While DOTA offers superior stability, its radiolabeling with ¹¹¹In often requires heating, which can be a limitation when working with heat-sensitive biomolecules. nih.gov
| DOTA Derivative | Conjugation Site on Biomolecule | Key Feature | Reported Stability (log K) of In-Complex |
|---|---|---|---|
| DOTA-NHS ester | Primary amines (e.g., lysine (B10760008) residues) | Commonly used for antibody conjugation. | ~23.9 |
| Maleimide-DOTA | Thiol groups (e.g., cysteine residues) | Allows for site-specific conjugation. | ~23.9 |
| DOTA-Tz (Tetrazine) | Trans-cyclooctene (TCO) modified biomolecules | Used in pre-targeting strategies. ujms.net | High |
Acyclic chelators, such as diethylenetriaminepentaacetic acid (DTPA), offer the advantage of faster radiolabeling kinetics at room temperature compared to their macrocyclic counterparts. This is particularly beneficial for labeling heat-sensitive biomolecules. However, the open-chain structure of DTPA generally results in complexes with lower thermodynamic stability and kinetic inertness compared to DOTA, which can lead to the release of ¹¹¹In in vivo. ujms.net
To address the stability issues of DTPA, various derivatives have been developed. One of the most successful is the cyclohexyl derivative of DTPA, known as CHX-A''-DTPA. The addition of the cyclohexyl ring to the DTPA backbone pre-organizes the chelating arms, resulting in a more stable ¹¹¹In complex than that formed with DTPA, while still allowing for rapid radiolabeling at ambient temperatures. ujms.net
| Acyclic Chelator | Conjugation Site on Biomolecule | Key Feature | Reported Stability (log K) of In-Complex |
|---|---|---|---|
| DTPA anhydride | Primary amines (e.g., lysine residues) | Rapid labeling at room temperature. | ~21.5 |
| CHX-A''-DTPA | Primary amines (e.g., lysine residues) | Improved stability over DTPA with rapid labeling. ujms.net | Higher than DTPA |
| 1B4M-DTPA | Primary amines (e.g., lysine residues) | A backbone-substituted DTPA derivative. | Comparable to other DTPA derivatives |
Beyond the mainstream macrocyclic and acyclic chelators, other agents have been explored for specific applications. Indium-111 oxyquinoline (oxine) is a lipophilic complex that can passively diffuse across cell membranes. This property makes it suitable for radiolabeling blood cells, such as leukocytes and platelets, for tracking inflammatory processes. Once inside the cell, the ¹¹¹In is believed to transchelate to intracellular components, trapping the radionuclide.
Maltolate is another alternative chelating agent that forms a neutral, lipophilic complex with ¹¹¹In. Similar to oxyquinoline, ¹¹¹In-maltolate has been investigated for cell labeling applications. The choice between these agents often depends on the specific cell type and the desired labeling efficiency and stability.
Radiolabeling Reaction Kinetics and Efficiency Optimization
The efficiency of the radiolabeling reaction is paramount for the successful preparation of ¹¹¹In-labeled radiopharmaceuticals. Several factors, including pH, buffer systems, temperature, and incubation time, must be carefully controlled to achieve high radiochemical yields and specific activities.
The pH of the reaction mixture is a critical parameter in ¹¹¹In radiolabeling. For most DOTA and DTPA-based chelators, the optimal pH for complexation is in the weakly acidic range, typically between 4.0 and 5.5. nih.gov At lower pH values, protonation of the chelator's carboxylate groups can hinder metal binding, leading to slower reaction kinetics. nih.gov Conversely, at pH values above 6, ¹¹¹In can form insoluble hydroxides, reducing its availability for chelation. nih.gov
The choice of buffer system is also crucial. Acetate (B1210297) buffers are commonly used for ¹¹¹In labeling; however, they can sometimes compete with the bifunctional chelator for the radionuclide. nih.gov Studies have shown that weakly coordinating buffers, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid), can lead to higher radiolabeling efficiencies and specific activities compared to acetate buffers, particularly when the concentration of the chelator is low. nih.gov
| Parameter | Condition | Effect on Radiolabeling Yield | Reference |
|---|---|---|---|
| pH | < 4.0 | Decreased yield due to protonation of the chelator. | nih.gov |
| 4.0 - 5.5 | Optimal range for most DOTA and DTPA derivatives. | nih.gov | |
| > 6.0 | Decreased yield due to formation of ¹¹¹In hydroxides. | nih.gov | |
| Buffer System | Acetate Buffers | Commonly used, but can exhibit competitive chelation. | nih.gov |
| HEPES/MES Buffers | Can result in higher radiolabeling efficiencies. nih.gov | nih.gov |
The optimal temperature and incubation time for radiolabeling depend on the specific chelator-biomolecule conjugate. As a general principle, acyclic chelators like DTPA and its derivatives can achieve high radiolabeling yields at room temperature with relatively short incubation times, often within 15 to 60 minutes. inca.gov.brnih.gov This is a significant advantage when working with temperature-sensitive proteins.
In contrast, the more rigid macrocyclic structure of DOTA often necessitates heating to facilitate the incorporation of the ¹¹¹In ion. Typical conditions for labeling DOTA-conjugated peptides and antibodies involve heating at temperatures ranging from 80°C to 100°C for 20 to 30 minutes. nih.gov It is essential to carefully optimize these parameters for each new conjugate to maximize the radiochemical yield while minimizing potential damage to the biomolecule.
| Chelator Type | Typical Temperature | Typical Incubation Time | Key Consideration |
|---|---|---|---|
| DTPA and Derivatives | Room Temperature (20-25°C) | 15 - 60 minutes | Suitable for heat-sensitive biomolecules. inca.gov.brnih.gov |
| DOTA and Derivatives | 80 - 100°C | 20 - 30 minutes | Heating is often required for efficient labeling. nih.gov |
Impact of Trace Metal Contaminants on Radiolabeling Efficacy
The efficiency of radiolabeling with Indium-111 can be significantly compromised by the presence of trace metal contaminants in the 111InCl3 solution. These contaminants, often originating from the cyclotron target or leaching from chromatography columns during production, can compete with 111In3+ for the binding sites on the chelator conjugated to the targeting molecule. nih.gov
Due to their similar chemical properties, trivalent metal ions such as iron (Fe3+), aluminum (Al3+), and gadolinium (Gd3+) are particularly problematic. azom.com Divalent cations like copper (Cu2+), zinc (Zn2+), and cadmium (Cd2+) can also interfere with the radiolabeling process, albeit generally to a lesser extent. azom.com The presence of these metal impurities effectively lowers the specific activity of the final radiopharmaceutical, as a portion of the chelators will be occupied by non-radioactive metal ions. azom.com This can lead to a reduced signal-to-noise ratio in imaging studies and may impact the therapeutic efficacy of radiolabeled molecules.
Table 1: Common Trace Metal Contaminants in 111InCl3 Solutions and Their Impact
| Contaminant | Chemical Symbol | Common Valence State | Impact on Radiolabeling |
| Iron | Fe | Fe3+ | High - Strong competition with In3+ for chelator binding sites. azom.com |
| Aluminum | Al | Al3+ | Moderate to High - Competes with In3+. azom.com |
| Copper | Cu | Cu2+ | Moderate - Can interfere with labeling, particularly at high concentrations. azom.com |
| Zinc | Zn | Zn2+ | Low to Moderate - Less competitive than trivalent ions. |
| Cadmium | Cd | Cd2+ | Low to Moderate - Can be present from the target material. azom.com |
Preclinical Characterization of Indium-111 Labeled Radiopharmaceuticals
Before a newly developed Indium-111 labeled radiopharmaceutical can be considered for clinical use, it must undergo rigorous preclinical characterization to ensure its quality, stability, and suitability for in vivo applications. This process involves a series of in vitro and sometimes in vivo evaluations.
Radiochemical Purity Determination (e.g., Instant Thin Layer Chromatography, High-Performance Liquid Chromatography)
Determining the radiochemical purity (RCP) is a critical quality control step. RCP is defined as the proportion of the total radioactivity in a sample that is in the desired chemical form. nih.gov Two common methods for determining the RCP of 111In-labeled radiopharmaceuticals are Instant Thin Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC).
Instant Thin Layer Chromatography (ITLC) is a rapid and simple technique used to separate the radiolabeled conjugate from free 111In. ujms.net A small spot of the radiopharmaceutical is applied to a stationary phase (e.g., a silica (B1680970) gel-coated strip), which is then developed in a suitable mobile phase. nih.gov The different components migrate at different rates, allowing for their separation and quantification using a radiochromatogram scanner. For example, in the quality control of [111In]In-DTPA-bombesin conjugates, ITLC with a mobile phase of 0.2 M EDTA (pH 5.0) can be used to separate the labeled peptide (Rf 0.0-0.2) from free indium (Rf 0.6-0.8). uu.nl
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful technique that provides higher resolution separation of the radiolabeled product from impurities. sciety.org The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. A radioactivity detector is used to monitor the eluate. Reversed-phase HPLC is commonly employed for the analysis of 111In-labeled compounds. sciety.org For instance, the radiochemical purity of [111In]-maltolate has been determined using a C18 column with a mobile phase of water:acetonitrile (3:2 v/v). alfa-rdtrial.com
Table 2: Comparison of ITLC and HPLC for Radiochemical Purity Determination
| Feature | Instant Thin Layer Chromatography (ITLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential migration on a stationary phase with a mobile phase. | Separation based on partitioning between a stationary and a mobile phase under high pressure. |
| Speed | Rapid, typically a few minutes. polysciences.com | Slower, can take 20 minutes or more per sample. alfa-rdtrial.com |
| Resolution | Lower resolution, good for separating labeled product from free radiometal. | High resolution, can separate closely related impurities. |
| Complexity | Simple and requires minimal equipment. | More complex instrumentation and operation. |
| Application | Routine quality control, rapid checks. ujms.net | Detailed analysis, stability studies, identification of impurities. sciety.org |
In Vitro Stability Assessment in Biological Media (e.g., Human Serum, Simulated Physiological Fluids)
The stability of the radiolabeled complex in a biological environment is crucial for its in vivo performance. Instability can lead to the release of 111In, resulting in non-target tissue accumulation and a poor imaging signal. In vitro stability is assessed by incubating the radiopharmaceutical in relevant biological media, such as human serum or simulated physiological fluids, at 37°C for various time points. nih.gov The integrity of the radiolabeled compound is then analyzed at each time point, typically by HPLC or ITLC. For example, the stability of 111In-DOTA-5D3 was confirmed by incubation in phosphate-buffered saline for 7 days at 37°C, showing less than a 2% decrease in radiochemical purity. Similarly, [111In]In-DTPA-CTP was incubated in mouse serum for 24 hours to assess its stability.
Determination of Partition Coefficient (Log P)
The partition coefficient (Log P) is a measure of a compound's lipophilicity or hydrophilicity. It is determined by measuring the distribution of the compound between two immiscible phases, typically n-octanol and water (or a buffer like PBS). A positive Log P value indicates a more lipophilic compound, while a negative value indicates a more hydrophilic compound. The Log P value can influence the biodistribution, clearance, and non-specific binding of a radiopharmaceutical. The shake flask method is a common technique for determining Log P, where the concentrations of the radiopharmaceutical in the n-octanol and aqueous phases are measured by gamma counting. For instance, the Log P of [111In]-maltolate was determined to be 0.278, indicating a relatively hydrophilic nature. alfa-rdtrial.com
Immunoreactivity Fraction Assessment for Antibody Conjugates
For radiolabeled antibodies, it is essential to determine the immunoreactive fraction, which is the percentage of the radiolabeled antibody that is still capable of binding to its target antigen. The radiolabeling process can sometimes damage the antibody, reducing its binding affinity. The Lindmo assay is a widely accepted method for determining the immunoreactive fraction. This method involves incubating a fixed amount of the radiolabeled antibody with increasing concentrations of the target antigen (or cells expressing the antigen) until saturation is reached. The data is then plotted as the reciprocal of the bound radioactivity versus the reciprocal of the antigen concentration. Extrapolation of the resulting linear plot to infinite antigen concentration allows for the determination of the true immunoreactive fraction. For example, the immunoreactive fraction of 111In-DOTA-5D3 was determined to be approximately 75% using the Lindmo method.
Strategies for Enhanced Radiolabel Retention in Complex Formulations (e.g., Polymer Encapsulation)
Enhancing the retention of the radiolabel at the target site is crucial for maximizing the imaging signal and therapeutic effect while minimizing off-target radiation exposure. One strategy to achieve this is through the use of complex formulations, such as polymer encapsulation, liposomes, and nanoparticles.
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate radiopharmaceuticals. This encapsulation can protect the radiolabel from degradation in the bloodstream, alter the biodistribution, and prolong circulation time. For example, PEGylated liposomes encapsulating 111In-labeled albumin have been shown to accumulate in tumor sites and exhibit high stability for up to 96 hours. Another approach involves loading liposomes with a peptide-chelator conjugate for subsequent radiolabeling with 111In, which has been shown to extend circulation time compared to the non-liposomal radiopeptide. azom.com
Nanoparticle Formulations: Nanoparticles, such as gold nanoparticles, can also be used as carriers for 111In. Direct labeling of gold nanoparticles with 111In has been shown to provide excellent stability in a biological environment. polysciences.com The surface of these nanoparticles can be modified with targeting ligands to direct them to specific sites in the body. polysciences.com The incorporation of radioisotopes within nanoparticles can prolong their retention at target sites, which improves imaging sensitivity.
Polymer-based Formulations: While less specific data is available for Indium-111, the use of biodegradable polymers in drug delivery is a well-established field that holds promise for enhancing radiolabel retention. These polymers can be formulated into nanoparticles or microparticles that encapsulate the radiopharmaceutical. The polymer matrix can be designed to degrade at a controlled rate, providing sustained release of the radiolabeled compound at the target site. uu.nl The use of cationic polymers has also been investigated to enhance the delivery and retention of DNA plasmids, a concept that could potentially be adapted for radiolabeled molecules.
Preclinical Research and Molecular Imaging Applications
In Vitro Cellular Studies with Indium-111 Labeled Agents
Before a potential radiopharmaceutical can be tested in living models, its behavior must be characterized at the cellular level. In vitro studies are crucial for determining if the labeling process affects the biological activity of the targeting molecule and for understanding how the agent interacts with cells.
Mechanisms of Cellular Uptake and Efflux
Understanding how an ¹¹¹In-labeled agent enters and exits a cell is vital for interpreting imaging results and designing effective agents. The mechanism of uptake varies depending on the nature of the delivery vehicle.
One common method involves using lipophilic chelators like oxine (oxyquinoline). The neutral, lipid-soluble [¹¹¹In]In-(oxine)₃ complex can diffuse across the cell membrane. auntminnie.comnih.gov Once inside the cell, the complex dissociates; the oxine is released from the cell, while the ¹¹¹In³⁺ ion binds firmly to intracellular proteins and other cytoplasmic components, effectively trapping the radionuclide. auntminnie.comnih.gov
For agents that target specific receptors, such as antibodies or peptides, the primary uptake mechanism is receptor-mediated endocytosis. After binding to its receptor on the cell surface, the entire complex is internalized into the cell. Studies have shown that once internalized, these ¹¹¹In-labeled proteins are often trafficked to lysosomes, where the protein component is degraded. However, the resulting ¹¹¹In-chelate-amino acid metabolite is retained within the cell and is released very slowly. iaea.org
Efflux, the process of the radiolabel exiting the cell, is a critical parameter. Low retention can lead to a diminished signal at the target site and increased background activity. The stability of the radiolabel's association with the cell is therefore paramount. For example, research comparing different labeling agents found that the efflux of ¹¹¹In can vary significantly. nih.gov
In Vitro Cell Viability and Radiolabel Retention Studies
A successful cell-labeling agent must not significantly harm the cells it is intended to track. High concentrations of radioactivity or toxic chemicals used in the labeling process can impair cell function or induce apoptosis, which would render tracking studies meaningless. Therefore, cell viability assays are a standard component of in vitro evaluation.
Studies have shown that labeling T-cells with ¹¹¹In does not necessarily impact their viability or their antigen-specific functions. researchgate.net However, the choice of labeling agent can have a significant impact. In a direct comparison, 5T33 myeloma cells labeled with [¹¹¹In]In-DTPA-CTP maintained high viability over 20 hours, whereas cells labeled with the more traditional [¹¹¹In]In-(oxine)₃ showed a steady decrease in viability. nih.gov
Radiolabel retention is the other side of this coin. The agent must remain associated with the cell long enough for imaging to be performed. In the same comparative study, [¹¹¹In]In-(oxine)₃ demonstrated far superior retention, with 46% of the radioactivity remaining cell-associated after 20 hours, compared to only 9.7% for [¹¹¹In]In-DTPA-CTP. nih.gov This highlights a common trade-off in radiopharmaceutical design: optimizing for cell viability might come at the cost of radiolabel retention, and vice versa. The ideal agent strikes a balance, providing sufficient retention for imaging without compromising the health of the cells being studied.
| Labeling Agent | Cell Viability at 20h | ¹¹¹In Retention at 2h | ¹¹¹In Retention at 20h | Citation |
|---|---|---|---|---|
| [¹¹¹In]In-DTPA-CTP | ~88% (constant) | 23.0 ± 5.1% | 9.7 ± 0.5% | nih.gov |
| [¹¹¹In]In-(oxine)₃ | ~74% (decreasing) | 76.0 ± 5.1% | 46.0 ± 9.6% | nih.gov |
Development and Utilization of Preclinical Animal Models for Molecular Imaging
Following successful in vitro characterization, ¹¹¹In-labeled agents are evaluated in preclinical animal models. These in vivo studies are essential for understanding the agent's biodistribution, pharmacokinetics, and its ability to accurately image specific pathologies like tumors or inflammation.
Tumor-Bearing Xenograft and Syngeneic Models
To test the tumor-targeting capabilities of ¹¹¹In-labeled agents, researchers commonly use mouse models bearing tumors. Xenograft models involve implanting human tumor cells into immunocompromised mice, while syngeneic models use cancer cells from the same genetic background as the mouse.
These models are instrumental in demonstrating proof-of-concept for targeted imaging. A study using the ¹¹¹In-labeled anti-EGFR antibody ([¹¹¹In]DTPA-225) in nude mice with A431 human tumor xenografts showed excellent tumor localization. nih.gov The uptake in the tumor was high, reaching 28% of the injected dose per gram of tissue (%ID/g) at day 3, with tumor-to-normal tissue ratios consistently greater than 4. nih.gov This high contrast allowed for clear visualization of the tumor via gamma camera imaging. The specificity was further confirmed by the significantly lower uptake in tumors with fewer EGFR receptors and by the minimal accumulation of a non-targeting control antibody. nih.gov
Other studies have successfully used ¹¹¹In-labeled probes to image specific cancer features. For example, an ¹¹¹In-labeled peptide targeting CD166 was used to detect colorectal cancer stem-like cells in a xenograft model. snmjournals.org Similarly, a dual-labeled agent, DTPA[¹¹¹In]-antiGD2-IR800, has been evaluated in a xenograft model of neuroblastoma. nih.gov These studies provide quantitative data on tumor uptake and biodistribution, which are critical for assessing the potential of a new imaging agent.
| ¹¹¹In-Labeled Agent | Tumor Model | Animal Model | Key Biodistribution Finding (%ID/g) | Citation |
|---|---|---|---|---|
| [¹¹¹In]DTPA-mAb 225 | A431 Human Vulvar Carcinoma (high EGFR) | Nude Mice | Tumor: 28.0% at Day 3; 12.4% at Day 7 | nih.gov |
| [¹¹¹In]DTPA-paclitaxel | MCA-4 Mammary Tumor | Mice | Tumor: 1.95% at 30 min; 0.21% at 24 hr | nih.gov |
| [¹¹¹In]-OC 125 MAb | NIH:OVCAR-3 Human Ovarian Cancer | Nude Mice | Tumor: 28.0% at 24 hr (intraperitoneal injection) | researchgate.net |
Inflammation and Infection Models (e.g., Experimental Osteomyelitis, Collagen-Induced Arthritis)
Beyond oncology, ¹¹¹In-labeled agents are extensively used to image sites of infection and inflammation. openmedscience.com The most common application involves labeling autologous white blood cells (WBCs), which naturally migrate to areas of inflammation. nih.govwikipedia.org Preclinical models are essential for validating new agents and comparing them to existing standards.
A classic example is the use of an experimental osteomyelitis model in dogs to evaluate the utility of ¹¹¹In-chloride. researchgate.net In this model, an infection was surgically induced in the tibia of the animals. Imaging with ¹¹¹In-chloride showed significantly higher radiotracer accumulation in the infected limbs compared to the sham-operated control limbs. researchgate.net When analyzed quantitatively, the tibia-to-femur count density ratio was 1.93 for infected limbs versus 1.32 for noninfected limbs. researchgate.net This study determined a sensitivity of 61% and a specificity of 88% for 24-hour ¹¹¹In-chloride images in this model, demonstrating its superiority over conventional bone scintigraphy for differentiating infected from noninfected surgical sites. researchgate.net
Another important preclinical model is collagen-induced arthritis (CIA) in rats and mice, which mimics human rheumatoid arthritis. nih.gov Studies have used ¹¹¹In-chloride in the CIA rat model to objectively measure the progression of arthritis. A computer imaging index that reflects radiotracer uptake in the feet and ankles was significantly higher in rats with induced arthritis compared to control animals, indicating that the technique can quantify the degree of inflammation. nih.gov These models allow researchers to test the efficacy of ¹¹¹In-labeled antibodies or other molecules designed to target specific markers of inflammation, such as intercellular adhesion molecule-1 (ICAM-1). nih.gov
Healthy Animal Models for Baseline Biodistribution Investigations
To accurately interpret the distribution of a novel ¹¹¹In-labeled agent in a disease state, it is first essential to establish its behavior in a normal physiological system. Healthy animal models, most commonly mice and rats, are utilized for these baseline biodistribution studies. These investigations provide a reference for the compound's intrinsic affinity for various tissues and its routes of elimination from the body. For example, studies in normal rats have been conducted to determine the biodistribution of ¹¹¹In-labeled antibodies, establishing the background uptake in major organs and tissues. nih.gov This baseline data is crucial for distinguishing between normal physiological uptake and specific accumulation in pathological tissues, such as tumors. The insights gained from these healthy animal models are a prerequisite for advancing a new radiopharmaceutical to more complex disease models.
Biodistribution and Pharmacokinetic Evaluations in Preclinical Models
The therapeutic and diagnostic efficacy of a radiolabeled agent is heavily dependent on its distribution throughout the body over time. Preclinical studies meticulously track the temporal and spatial journey of ¹¹¹In-labeled compounds. Following intravenous administration, these agents initially reside in the bloodstream before distributing to various organs and tissues. For instance, the biodistribution of an ¹¹¹In-labeled antibody targeting intercellular adhesion molecule-1 in rats showed the highest uptake in the lungs at 15 minutes, which then steadily declined over 18 hours. nih.gov This time-dependent distribution is critical for determining the optimal imaging window, a period when the concentration of the agent in the target tissue is high relative to the surrounding background.
The accumulation of ¹¹¹In-labeled agents in specific organs provides vital information about their metabolic pathways and potential off-target effects. The liver and spleen, rich in reticuloendothelial system cells, are often sites of significant uptake for larger molecules and radiolabeled cells. fda.govnih.gov The kidneys typically play a major role in the clearance of smaller radiolabeled molecules. tums.ac.ir Bone marrow uptake is a key consideration due to its sensitivity to radiation. iaea.org
A study involving an ¹¹¹In-labeled bispecific antibody in mice demonstrated high radioactive retention in the spleen, liver, and bones at 72 hours post-injection. ujms.netujms.net Another study examining an ¹¹¹In-labeled fusion toxin in mice with B-cell lymphoma reported the highest uptake in the spleen, followed by the liver and kidneys at 48 hours. nih.gov
Table 1: Representative Organ Accumulation of an ¹¹¹In-Labeled Fusion Toxin in SCID Mice at 48 Hours Post-Injection
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Spleen | 16.2 ± 3.3 |
| Liver | 5.4 ± 1.0 |
| Kidney | 4.0 ± 0.3 |
| Bone | 1.31 ± 0.4 |
| Tumor | 1.25 ± 0.4 |
Data sourced from a study on ¹¹¹In-DTPA-rGel/BLyS in mice bearing B-cell lymphoma. nih.gov
The rate at which a radiopharmaceutical is cleared from the bloodstream is a fundamental pharmacokinetic parameter that influences its availability for target uptake. The blood clearance of ¹¹¹In-labeled agents often follows a multi-exponential pattern. For example, human biodistribution studies of ¹¹¹In-labeled leukocytes showed a biexponential disappearance from the blood, with a rapid initial phase (half-time of 2.8 to 5.5 hours) and a slower second phase (half-time of 64 to 116 hours). fda.gov In preclinical models, such as mice, an ¹¹¹In-labeled fusion protein exhibited a tri-exponential disposition with a rapid initial distribution, an extensive mean distribution, and a long terminal elimination phase. nih.gov The clearance kinetics are crucial for determining when the background signal from the blood pool has sufficiently diminished to allow for clear imaging of the target tissue.
The accumulation of ¹¹¹In-labeled agents in tumors can occur through passive and active mechanisms. A key passive mechanism for macromolecules and nanoparticles is the Enhanced Permeability and Retention (EPR) effect. nih.govwikipedia.orgnih.gov This phenomenon results from the leaky and disorganized vasculature of tumors, which allows for the extravasation of large molecules into the tumor interstitium. wikipedia.orgnih.gov The poor lymphatic drainage within the tumor then leads to the retention of these molecules. wikipedia.org The EPR effect is a foundational concept in the design of nanomedicines for cancer therapy. nih.govwikipedia.org
Active targeting involves conjugating the ¹¹¹In to a molecule, such as an antibody or peptide, that specifically binds to receptors or antigens overexpressed on cancer cells. This specific binding enhances both the uptake and retention of the radiopharmaceutical within the tumor.
A critical measure of the imaging quality of a tumor-targeting agent is the tumor-to-background ratio. High ratios are necessary to clearly delineate the tumor from surrounding healthy tissue. These ratios are determined through imaging and by direct measurement of radioactivity in dissected tissues.
In a study using mice with mammary tumors, ¹¹¹In-DTPA-paclitaxel demonstrated increasing tumor-to-muscle ratios over time, reaching 6.94 at 24 hours post-injection. nih.govresearchgate.net The tumor-to-blood ratio for the same agent reached 50 at 24 hours, indicating excellent clearance from the circulation relative to tumor retention. nih.govresearchgate.net Another study in mice with B-cell lymphoma showed a tumor-to-blood ratio of 13 at 48 hours for an ¹¹¹In-labeled fusion toxin. nih.gov
Table 2: Tumor-to-Background Ratios of ¹¹¹In-DTPA-paclitaxel in Mice with Mammary Tumors
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 30 minutes | 2.64 | - |
| 2 hours | 3.16 | - |
| 24 hours | 6.94 | 50 |
Data is derived from studies of ¹¹¹In-DTPA-paclitaxel. nih.govresearchgate.net
Development of Targeted Radiopharmaceuticals for Preclinical Molecular Imaging
Monoclonal Antibody Conjugates for Specific Antigen Targeting
The conjugation of Indium-111 to monoclonal antibodies (mAbs) allows for the non-invasive visualization and quantification of specific antigens in vivo. This radioimmunoscintigraphy technique is pivotal in preclinical oncology research for assessing tumor targeting, antibody pharmacokinetics, and biodistribution.
Preclinical studies have demonstrated the feasibility of using In-111 labeled mAbs to target a range of tumor-associated antigens. For instance, an In-111 labeled anti-(human melanoma) monoclonal antibody, 96.5, was shown to specifically target melanoma xenografts in nude mice. nih.gov Interestingly, the study revealed that the location of the tumor influenced the biodistribution of the antibody, with tumors in the liver showing significantly higher tumor-to-blood ratios compared to those in other visceral organs or subcutaneous sites. nih.gov
Another example is the use of In-111 labeled OC 125 mAb, which has a known affinity for ovarian carcinomas. nih.govresearchgate.net In a nude mouse model with intraperitoneally grafted human ovarian cancer, the In-111-OC 125 mAb demonstrated high and selective tumor uptake, particularly after intraperitoneal injection. nih.govresearchgate.net This research highlighted the potential of this approach for guiding radioimmunotherapy strategies. nih.govresearchgate.net
The epidermal growth factor receptor (EGFR), a proto-oncogene product, has also been a target of interest. The In-111 labeled mAb 225, which targets the EGF receptor, showed significant localization in human tumor xenografts with high EGFR expression levels. nih.gov The uptake in A431 tumors, which have a high number of receptors, was substantial, leading to excellent tumor imaging. nih.gov
Furthermore, bispecific antibodies, which can bind to two different epitopes, have been explored. A study involving a bispecific antibody that targets both the transferrin receptor (TfR) for brain delivery and amyloid-beta (Aβ) for Alzheimer's disease research demonstrated successful radiolabeling with In-111. ujms.netnih.gov The resulting radioligand was able to enter the brain, showcasing the potential of In-111 labeled bispecific antibodies for brain imaging applications. ujms.netnih.gov
Research has also been conducted on using In-111 labeled human monoclonal IgM for imaging infections. nih.govsnmjournals.org In rats with focal infections, In-111-IgM demonstrated higher lesion-to-background ratios compared to In-111-IgG, suggesting its potential as an infection imaging agent. nih.govsnmjournals.org
The development of pre-targeting strategies, where a non-radiolabeled antibody conjugate is administered first, followed by a radiolabeled small molecule (hapten), has also been investigated to improve tumor-to-background ratios. This two-step approach has shown promise in rapidly achieving high-contrast tumor images. aacrjournals.org
Interactive Data Table: Preclinical Studies of In-111 Labeled Monoclonal Antibodies
| Antibody | Target Antigen | Tumor/Disease Model | Key Findings |
| 96.5 | Human Melanoma Antigen | Human Melanoma Xenografts | Specific tumor targeting; biodistribution influenced by tumor location. nih.gov |
| OC 125 | Ovarian Carcinoma Antigen | Human Ovarian Cancer Xenografts | High and selective tumor uptake, especially with intraperitoneal injection. nih.govresearchgate.net |
| 225 | Epidermal Growth Factor Receptor (EGFR) | Human Tumor Xenografts (A431, MDA 468, MCF-7) | Significant localization in tumors with high EGFR expression. nih.gov |
| RmAb158-scFv8D3 (bispecific) | Transferrin Receptor (TfR) and Amyloid-Beta (Aβ) | tg-ArcSwe mice (Aβ pathology) | Successful brain penetration, demonstrating potential for brain imaging. ujms.netnih.gov |
| IgM 16.88 | Not specified (infection imaging) | E. coli-induced infection in rats | Higher lesion-to-background ratio compared to In-111-IgG. nih.govsnmjournals.org |
| HMFG1 (pre-targeting) | Squamous Cell Carcinoma of the Lung | Human Patients | Improved tumor-to-normal tissue radioactivity ratios. nih.gov |
| Trastuzumab | Human Epidermal Growth Factor Receptor 2 (HER2) | HER2-overexpressing Breast Cancer | Tumor targeting observed at optimal antibody doses. nih.gov |
| Panitumumab | Epidermal Growth Factor Receptor (EGFR) | Malignant Mesothelioma Model | Evaluated as a PET probe for imaging EGFR. mdpi.com |
| Cetuximab | Epidermal Growth Factor Receptor (EGFR) | Metastatic Colorectal Cancer (mCRC) | Strong correlation between uptake and response to therapy. mdpi.com |
Comparative Preclinical Studies with Other Radionuclides
The choice of radionuclide is critical in the design of radiopharmaceuticals for imaging and therapy. The physical and chemical properties of the radionuclide dictate its suitability for a particular application. Indium-111 is often compared with other radionuclides, such as Gallium-67 and Gallium-68, to determine the optimal agent for specific preclinical and clinical scenarios.
Comparison of Indium-111 with Gallium-67 and Gallium-68 Labeled Agents
While direct preclinical studies comparing Indium-111 labeled agents with Gallium-67 and Gallium-68 labeled agents are not extensively detailed in the provided search results, the distinct characteristics of these radionuclides inform their applications.
Indium-111 vs. Gallium-67:
Imaging Characteristics: Both Indium-111 and Gallium-67 are SPECT imaging agents. Indium-111 has principal gamma photon energies of 171 and 245 keV, which are well-suited for standard gamma cameras. Gallium-67 has multiple gamma emissions of varying energies (93, 185, 300, and 394 keV), which can present challenges for optimal imaging and dosimetry.
Half-life: Indium-111 has a half-life of 2.8 days, which is well-matched for imaging biological processes that occur over several days, such as the localization of monoclonal antibodies to tumor sites. Gallium-67 has a slightly longer half-life of 3.26 days.
Chelation Chemistry: Both radionuclides are trivalent metals and can be chelated using similar bifunctional chelating agents like DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The choice of chelator is crucial for the in vivo stability of the radiolabeled conjugate.
Indium-111 vs. Gallium-68:
Imaging Modality: The most significant difference is the imaging modality. Indium-111 is a gamma emitter used for SPECT imaging, while Gallium-68 is a positron emitter used for Positron Emission Tomography (PET) imaging. PET generally offers higher sensitivity and spatial resolution than SPECT.
Half-life: Gallium-68 has a much shorter half-life of 68 minutes. This makes it ideal for imaging agents that exhibit rapid pharmacokinetics, such as small molecules and peptides that clear quickly from the body. The longer half-life of Indium-111 is more suitable for larger molecules like antibodies that require a longer time to accumulate at the target site.
Production: Gallium-68 is conveniently produced from a Germanium-68/Gallium-68 generator, making it readily available in a cyclotron-free setting. Indium-111 is produced in a cyclotron.
Table: Comparison of Radionuclide Properties
| Radionuclide | Half-life | Principal Emissions (keV) | Imaging Modality | Typical Applications |
| Indium-111 | 2.8 days | γ: 171, 245 | SPECT | Antibody imaging, cell tracking, peptide receptor imaging |
| Gallium-67 | 3.26 days | γ: 93, 185, 300, 394 | SPECT | Tumor and inflammation imaging |
| Gallium-68 | 68 minutes | β+: 1899 (max) | PET | Peptide receptor imaging (e.g., DOTATATE), imaging with rapidly clearing molecules |
Comparative Imaging Studies with Technetium-99m Labeled Agents
Indium-111 (In-111), often utilized in the form of Indium-111 chloride for radiolabeling, and Technetium-99m (Tc-99m) are two of the most significant radionuclides in single photon emission computed tomography (SPECT). mdpi.com Their distinct physical properties often lead to different imaging characteristics and diagnostic efficacies when used to label various targeting molecules. Preclinical and clinical research has focused on comparing agents labeled with these two isotopes for specific diagnostic challenges, such as infection and inflammation imaging.
In the context of orthopedic infections, studies have compared the performance of leukocytes labeled with In-111 to agents labeled with Tc-99m. One study comparing ¹¹¹In-leukocytes with ⁹⁹mTc-nanocolloid in patients with suspected orthopedic infections found that while both tracers had a sensitivity of 75%, ¹¹¹In-leukocytes demonstrated a higher specificity (79%) compared to ⁹⁹mTc-nanocolloid (60%). nih.gov The positive predictive value was also higher for the Indium-111 labeled agent. nih.gov
Similarly, in experimental osteomyelitis, Indium-111 chloride was shown to be superior to Technetium-99m-methylene diphosphonate (⁹⁹mTc-MDP) in distinguishing between infected and non-infected operative sites in a canine model. researchgate.net Using receiver operator characteristic analysis, the 24-hour ¹¹¹In-Cl images yielded a sensitivity of 61% and a specificity of 88%. researchgate.net
For localizing intraabdominal sepsis, a direct comparison between leukocytes labeled with ¹¹¹In-oxine and ⁹⁹mTc-HM-PAO was conducted. The 24-hour ¹¹¹In-leukocyte scan provided a sensitivity of 100% and a specificity of 86%. nih.gov In contrast, the 4-hour ⁹⁹mTc-leukocyte scan, while also 100% sensitive, had a much lower specificity of 62% due to a high incidence of false-positive results from physiologic bowel uptake. nih.gov
These comparative studies highlight the trade-offs between In-111 and Tc-99m labeled agents, driven by the physical half-life and decay characteristics of the radioisotopes, as well as the biological behavior of the labeled compounds. taylorandfrancis.com
Table 1: Comparative Diagnostic Performance of Indium-111 vs. Technetium-99m Labeled Agents
| Clinical Application | Indium-111 Labeled Agent | Technetium-99m Labeled Agent | Sensitivity (In-111 vs. Tc-99m) | Specificity (In-111 vs. Tc-99m) | Reference |
|---|---|---|---|---|---|
| Orthopaedic Infection | ¹¹¹In-Leukocytes | ⁹⁹mTc-Nanocolloid | 75% vs. 75% | 79% vs. 60% | nih.gov |
| Experimental Osteomyelitis | ¹¹¹In-Chloride | ⁹⁹mTc-MDP | 61% vs. Not specified | 88% vs. Not specified | researchgate.net |
| Intraabdominal Sepsis | ¹¹¹In-oxine Leukocytes (24 hr) | ⁹⁹mTc-HM-PAO Leukocytes (4 hr) | 100% vs. 100% | 86% vs. 62% | nih.gov |
Concepts of Dual-Tracer Imaging in Preclinical Settings
The distinct photon energies emitted by Indium-111 (172 keV and 245 keV) and Technetium-99m (140 keV) make this pair of radionuclides highly suitable for simultaneous dual-isotope imaging studies. taylorandfrancis.com This technique, also known as dual-tracer imaging, offers significant advantages in preclinical research by allowing the simultaneous assessment of two different biological processes or the direct comparison of the biodistribution of two different radiopharmaceuticals within the same animal. mdpi.comnih.gov Key benefits include reducing the number of animals needed for a study and generating images that are perfectly registered in both space and time. nih.gov
A fundamental requirement for successful dual-isotope SPECT is the ability to accurately separate the signals from each radionuclide. nih.gov This is challenging because photons from the higher-energy isotope (In-111) can scatter and be detected in the energy window of the lower-energy isotope (Tc-99m), a phenomenon known as crosstalk. nih.gov To address this, correction methods such as the triple-energy window (TEW) technique are employed to subtract the contribution of scatter and crosstalk, thereby improving image quality and quantitative accuracy. nih.govnih.gov
Preclinical proof-of-concept studies have demonstrated the technical feasibility of this approach across various applications.
Oncology: Researchers have explored dual-tracer SPECT using [¹¹¹In]In-RM2 and [⁹⁹mTc]Tc-PSMA-I&S for prostate cancer imaging. mdpi.comnih.gov The goal was to simultaneously visualize two different molecular targets (GRPR and PSMA, respectively) to better characterize tumor heterogeneity. mdpi.comnih.gov While the specific animal model in one study proved unsuitable, the technical feasibility of the dual-isotope SPECT imaging approach was successfully demonstrated. mdpi.com
Infection Imaging: A well-established application is the use of ¹¹¹In-labeled white blood cells (WBCs) and ⁹⁹mTc-sulfur colloid for diagnosing osteomyelitis. nih.govresearchgate.netradiopaedia.org Both agents accumulate in the bone marrow, but only WBCs accumulate at sites of infection. radiopaedia.org A discordant signal, where ¹¹¹In-WBC uptake is high and ⁹⁹mTc-sulfur colloid uptake is low or absent, is highly indicative of infection. radiopaedia.org
Treatment Planning: In preclinical models relevant to hepatic radioembolization, simultaneous SPECT/CT with ¹¹¹In- and ⁹⁹mTc-labeled albumin microspheres has been shown to be feasible. nih.gov This allows for the differentiation of two microsphere fractions injected into different arteries in the same subject, which can provide valuable information for therapy planning. nih.gov
These preclinical studies underscore the potential of dual-tracer imaging with In-111 and Tc-99m to provide more comprehensive biological information from a single imaging session, facilitating direct comparisons of radioligands and the investigation of complex, multifactorial disease processes. mdpi.comnih.gov
Table 2: Preclinical Dual-Tracer Studies using Indium-111 and Technetium-99m
| Research Area | Indium-111 Agent | Technetium-99m Agent | Objective | Key Finding | Reference |
|---|---|---|---|---|---|
| Prostate Cancer | [¹¹¹In]In-RM2 | [⁹⁹mTc]Tc-PSMA-I&S | Simultaneously image PSMA and GRPR expression to assess tumor heterogeneity. | Demonstrated the technical feasibility of dual-tracer SPECT with ¹¹¹In and ⁹⁹mTc. | mdpi.com |
| Osteomyelitis | ¹¹¹In-labeled White Blood Cells | ⁹⁹mTc-Sulfur Colloid | Differentiate bone marrow from infection. | Discordant uptake (high ¹¹¹In, low ⁹⁹mTc) is a specific marker for infection. | radiopaedia.org |
| SIRT Treatment Planning | ¹¹¹In-labeled Albumin Microspheres | ⁹⁹mTc-labeled Albumin Microspheres | Simultaneously track two microsphere fractions injected into different arteries. | Feasible and allows for reliable separation and accurate matching of isotopes to injection sites. | nih.gov |
Advanced Radiopharmaceutical Design Principles and Future Research Directions
Strategies for Optimizing Molecular Targeting Properties
The efficacy of an 111In-labeled radiopharmaceutical is fundamentally dependent on its ability to accumulate at a target site while minimizing off-target binding. This is achieved through sophisticated molecular design, focusing on the chemical linkers that attach 111In to the targeting molecule and by leveraging the body's own biological pathways.
The chemical linker, or chelator, that binds the 111In3+ ion to the targeting biomolecule is crucial for the stability and biodistribution of the final radiopharmaceutical. Diethylenetriamine pentaacetate (DTPA) is a well-established chelator known to form stable complexes with 111In3+ rapidly at room temperature. nih.gov This stability is essential to prevent the premature release of the radionuclide in vivo.
The hydrophobicity (lipophilicity) of the 111In complex also plays a significant role in its biological behavior. Highly lipophilic complexes, such as Indium-111 oxine ([111In]In-(oxine)3), can readily cross cell membranes. patsnap.com This property is exploited for labeling leukocytes intracellularly. patsnap.comdrugbank.com The hydrophobicity of such complexes can also be leveraged for novel formulation strategies, such as encapsulating the radiolabel within the hydrophobic core of polymeric micelles. nih.gov However, research into linker chemistry also aims to balance lipophilicity to optimize pharmacokinetics and reduce non-specific uptake in organs like the liver.
A primary strategy for achieving high target-to-background ratios is to design radiopharmaceuticals that co-opt natural biological processes. The most prominent example involving 111In is the labeling of autologous white blood cells (leukocytes). openmedscience.com Once labeled with a lipophilic agent like 111In-oxine and reinjected, these cells retain their natural chemotactic properties. patsnap.compatsnap.com They actively migrate to and accumulate at sites of infection or inflammation, allowing for precise localization of these pathologies through gamma scintigraphy. openmedscience.compatsnap.comnih.gov This method leverages the fundamental immune response for targeted delivery of the radionuclide. nih.gov
More recent research has explored other biological mechanisms. One novel approach involves a radiolabeled peptide, [111In]In-DTPA-CTP, designed to bind directly to the extracellular membrane of cells. rsc.org This peptide's design incorporates myristoyl groups that insert into the cell's phospholipid bilayer and positively charged lysine (B10760008) residues that create an electrostatic association with the negatively charged cell surface. rsc.org This strategy localizes the radionuclide to the cell membrane, offering a versatile method for labeling various cell types without internalizing the radiolabel. nih.gov
Innovation in Radiolabeling and Formulation Approaches
Ongoing research seeks to refine the methods for attaching 111In to targeting vectors and to develop advanced formulations that protect the radiopharmaceutical, alter its biodistribution, and improve its performance for specific applications.
Encapsulation of 111In within nanocarriers represents a promising strategy for developing new diagnostic agents. These methods can shield the radionuclide, modify its pharmacokinetic profile, and facilitate passive targeting through phenomena like the enhanced permeability and retention (EPR) effect in tumors.
One approach involves the use of zeolite L nanocrystals, which have a high porosity and can entrap the 111In3+ ion within their subnanometer channels. acs.org The release of the radioisotope is then prevented by functionalizing the channel entrances with a "stopper" molecule. acs.org Another strategy employs polymeric micelles, specifically those based on N-(2-hydroxypropyl) methacrylamide (HPMA). nih.gov The hydrophobic core of these micelles can be efficiently loaded with a lipophilic complex like [111In]In-oxine. nih.gov While these micelles show promise, in vivo studies indicate that the radiolabel can slowly leave the carrier when in contact with blood serum. nih.gov Liposomes, which are lipid-based vesicles, have also been used for encapsulation. nih.gov An efficient method uses the lipophilic chelate acetylacetone to transport 111In ions across the liposome's lipid bilayer, where they are then trapped by a strong chelator, such as nitrilotriacetic acid, pre-loaded in the liposome's aqueous core. nih.gov This method has been shown to achieve high loading efficiency and good retention of the radionuclide. nih.gov
The labeling of cells, particularly leukocytes and T-cells, is a cornerstone of 111In's clinical utility. wikipedia.orgopenmedscience.com The ideal cell labeling agent should have high labeling efficiency, stable retention of the radiolabel within the cell, and minimal impact on cell viability and function. nih.gov
Indium-111 oxine (also known as oxyquinoline) has long been the standard agent for this purpose. nih.govpatsnap.com However, newer reagents are being developed to address some of its limitations. For example, the membrane-binding peptide [111In]In-DTPA-CTP has been compared directly with [111In]In-(oxine)3. nih.gov While [111In]In-DTPA-CTP showed a lower cell radiolabeling yield and significantly lower retention over 20 hours, it demonstrated superior cell viability compared to cells labeled with the oxine complex. nih.gov The decreased viability in [111In]In-(oxine)3-labeled cells may be linked to the higher intracellular retention of the Auger electron-emitting 111In. nih.gov This highlights a critical trade-off in reagent design between label retention and cellular toxicity. Other studies have shown that 111In labeling does not always impact cell function, with T-cells retaining their viability and antigen-specific functions after labeling. researchgate.net However, it is also known that 111In-oxine can be an unreliable label for certain applications, such as tracking endothelial cells, as the label can leak and bind to other surfaces. nih.gov
| Parameter | [111In]In-(oxine)3 | [111In]In-DTPA-CTP |
|---|---|---|
| Radiolabeling Yield (% Activity Retained) | 20.6 ± 6.1% | 9.2 ± 3.6% |
| 111In Retention at 2 hours | 76.0 ± 5.1% | 23.0 ± 5.1% |
| 111In Retention at 20 hours | 46.0 ± 9.6% | 9.7 ± 0.5% |
| Cell Viability at 20 hours | 74 ± 6% | 88 ± 2% |
Integration of Indium-111 with Multimodal Imaging Systems
To provide a more comprehensive diagnostic picture, there is a growing trend to combine the functional data from radionuclide imaging with anatomical information from other modalities. 111In imaging is performed using Single-Photon Emission Computed Tomography (SPECT), which visualizes the distribution of the gamma-emitting radionuclide. wikipedia.orgtaylorandfrancis.com These SPECT images are often correlated with images from Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) to precisely localize areas of radiotracer uptake within the body's anatomical structures. nih.gov
A more advanced form of integration involves creating single agents that can be detected by multiple imaging systems. One such strategy involves incorporating 111In into near-infrared (NIR) emitting Copper-Indium-Selenium (Cu-In-Se) quantum dots (QDs). rsc.org This creates an intrinsically radiolabeled nanoparticle that serves as a dual-modality tool for both SPECT and fluorescence imaging. rsc.org This approach allows for quantitative, whole-body tracking via SPECT, complemented by high-resolution optical imaging. The development of such multimodal probes is a key area of future research, promising to enhance the utility of 111In in complex biological studies.
Design of Dual-Labeled Agents for Combined Radionuclide and Optical Imaging
The development of dual-labeled agents that incorporate a radionuclide, such as Indium-111 (¹¹¹In), and an optical reporter for combined imaging modalities represents a significant advancement in radiopharmaceutical design. This approach allows for the synergistic use of single-photon emission computed tomography (SPECT), which offers deep tissue penetration and sensitive detection, and optical imaging, which provides high-resolution images for in vitro and superficial in vivo applications. The core principle behind these agents is the integration of a chelating moiety for ¹¹¹In and a fluorescent dye onto a single molecular entity that is targeted to a specific biological molecule or process.
A key design consideration is the selection of a trifunctional chelate that can stably bind the radiometal while also providing a linker for conjugation to both a targeting vector and an optical probe. nih.gov For instance, a lysine-based trifunctional chelate has been developed that incorporates a chelating moiety for ¹¹¹In and a near-infrared dye, Cy5.5. nih.gov This construct can then be conjugated to a targeting molecule, such as the monoclonal antibody trastuzumab, through specific chemical reactions like thiol-maleimide chemistry. nih.gov The design must ensure that the attachment of the radionuclide and the optical dye does not interfere with the biological activity of the targeting vector. nih.govnih.gov
Another critical aspect is to ensure that the presence of the metal isotope chelator does not quench the fluorescence emission of the optical dye, which would diminish its utility for optical imaging. nih.gov For example, in the development of an optical and nuclear dual-labeled imaging agent targeting the interleukin 11 receptor alpha-chain, it was confirmed that the cyclic peptide's targeting capability was retained after conjugation with both the ¹¹¹In-chelator complex and a near-infrared dye. nih.gov Furthermore, the fluorescence of the dye was not quenched by the presence of the chelator. nih.gov
The modularity of nanomaterials also offers a versatile platform for the design of dual-modality imaging agents. mdpi.com Nanoparticles can be functionalized to carry both SPECT radionuclides like ¹¹¹In and optical probes, allowing for integrated imaging capabilities that are difficult to achieve with traditional small-molecule systems. mdpi.com This modular approach facilitates the combination of the high anatomical resolution of optical imaging with the high molecular sensitivity of radionuclide imaging. mdpi.com
| Agent | Targeting Moiety | Radionuclide | Optical Probe | Key Finding |
| ¹¹¹In-DTPA-Bz-NH-SA-K(IR-783-S-Ph-CO)-c(CGRRAGGSC)NH2 | c(CGRRAGGSC) peptide | Indium-111 | IR-783-S-Ph-COOH | The agent successfully targeted the interleukin-11 receptor alpha-chain in vivo, and the chelator did not quench the optical signal. nih.gov |
| ¹¹¹In-CHX-A"-Trastuzumab-Cy5.5 | Trastuzumab | Indium-111 | Cy5.5 | The immunoconjugate retained its binding affinity to SKOV3 tumor cells, demonstrating its potential for dual-modality imaging. nih.gov |
| [¹¹¹In]XYIMSR-01 | Bivalent ligand targeting CAIX | Indium-111 | N/A (Dual-motif inhibitor) | This agent demonstrated high tumor uptake and retention, showcasing the effectiveness of a dual targeting strategy. nih.govjohnshopkins.edu |
Challenges and Future Prospects in Preclinical Radiopharmaceutical Development
The preclinical development of radiopharmaceuticals, including those based on Indium-111 chloride, is a complex process fraught with numerous challenges that can impede the translation of novel agents from the laboratory to the clinic. These challenges span from the fundamental chemistry of the radiolabeled compounds to logistical and regulatory hurdles.
A significant challenge lies in the inherent properties of radionuclides, such as their short half-lives, which necessitate a highly coordinated and efficient supply chain. td2inc.com Any delays in the production, transportation, or quality control of the radionuclide can lead to its decay, rendering it unusable. td2inc.com Furthermore, the development process itself requires careful selection of an appropriate carrier molecule and a suitable radionuclide for the desired application. pearlpathways.com For small molecules, a key challenge is ensuring they retain their affinity for the cellular target after being conjugated with a bifunctional chelator and radiolabeled. springermedizin.de
Contamination with trace metals can also pose a significant problem during the manufacturing process. For example, zinc contamination was identified as a major challenge during the pharmaceutical filling of a kit formulation for an ¹¹¹In-labeled minigastrin analogue. nih.gov Additionally, the potential for unintended radiation exposure to non-target tissues must be carefully calculated and minimized, a process known as dosimetry. pearlpathways.com
Regulatory pathways for radiopharmaceuticals can be complex and may not be fully harmonized internationally, creating hurdles for developers. pearlpathways.com As new and innovative agents, such as theranostics that combine diagnostic and therapeutic capabilities, are developed, regulatory frameworks must adapt to accommodate them. td2inc.com
Research Resource Constraints and Accessibility for Novel Agent Development
The development of novel radiopharmaceuticals using Indium-111 chloride is further complicated by significant resource constraints and accessibility issues. The production of many radioisotopes, including ¹¹¹In, is often limited to a small number of specialized nuclear reactors or cyclotrons. td2inc.com This limited production capacity can lead to supply chain disruptions and impact the availability of the radionuclide for research and clinical use. td2inc.com In the United States, the availability of Indium-111 chloride is noted to be limited, in part due to the discontinuation of certain medical imaging procedures that utilized it. radiopharmaceuticals.info
The high cost and limited availability of radionuclides like ¹¹¹In can be a significant barrier for researchers, particularly in academic settings. openmedscience.com This can stifle innovation and slow the development of new and improved radiopharmaceutical agents. Furthermore, the specialized infrastructure and expertise required for handling radioactive materials and conducting preclinical imaging studies are not widely available, further restricting access for many researchers.
Financial barriers also extend to reimbursement for radiopharmaceutical procedures. In the U.S., temporary Medicare reimbursement codes that expire after a few years can create uncertainty for healthcare providers, discouraging long-term investment in these technologies. td2inc.com Legislative efforts are underway to create more sustainable reimbursement models to encourage the adoption of innovative nuclear diagnostics in clinical settings. td2inc.com Overcoming these resource and accessibility challenges will be crucial for fostering continued innovation in the field of radiopharmaceutical development.
| Challenge | Description | Impact on ¹¹¹In-Chloride Agent Development |
| Short Half-Life | The 2.8-day half-life of ¹¹¹In requires precise coordination of production, transport, and use. openmedscience.com | Delays can lead to significant decay of the isotope, rendering it unusable for preclinical studies. td2inc.com |
| Supply Chain Disruptions | Production of ¹¹¹In is limited to a few specialized facilities. td2inc.com | Can lead to shortages and impact the availability for research and development. td2inc.com |
| Limited Availability in the U.S. | Availability of ¹¹¹In chloride is noted as limited. radiopharmaceuticals.info | Restricts the number of preclinical studies that can be conducted. |
| Cost | The production and procurement of ¹¹¹In can be expensive. openmedscience.com | Can be a significant financial barrier for research institutions. openmedscience.com |
| Specialized Infrastructure | Requires specialized facilities for handling radioactive materials and conducting imaging studies. | Limits the number of research groups that can work on developing new ¹¹¹In-based agents. |
| Regulatory Hurdles | Complex and evolving regulatory landscape for radiopharmaceuticals. pearlpathways.com | Can slow down the translation of promising preclinical agents to clinical trials. td2inc.com |
| Reimbursement Issues | Uncertainty in reimbursement can discourage investment in new radiopharmaceutical technologies. td2inc.com | May limit the commercial viability and ultimate clinical adoption of new ¹¹¹In-based agents. td2inc.com |
Q & A
Basic: What are the key physicochemical properties of Indium In-111 chloride relevant to radiopharmaceutical research?
This compound (Cl₃In) has a molecular weight of 217.26 g/mol and decays via electron capture with a physical half-life of 2.8 days (67.32 hours). Its principal gamma emissions are 171 keV (90% abundance) and 245 keV (94% abundance), which are optimal for gamma camera imaging . The compound is typically supplied in 0.02–0.05 M HCl (pH 1.1–1.4) to maintain solubility and stability. Researchers must account for its decay kinetics when scheduling imaging studies to ensure sufficient radioactivity at the time of administration .
Basic: How is this compound utilized in diagnostic imaging agent preparation?
This compound serves as a precursor for radiolabeling monoclonal antibodies (e.g., satumomab pendetide) and peptides (e.g., pentetreotide) via chelation. For example, in Octreoscan™, In-111 chloride is reacted with diethylenetriaminepentaacetic acid (DTPA)-conjugated peptides to form stable complexes for neuroendocrine tumor imaging . The radiolabeling process requires strict pH control (3.8–4.3) and validation of labeling yield (>90%) using chromatographic methods .
Advanced: What methodological considerations are critical for in vivo imaging experiments with In-111 chloride?
Key considerations include:
- Radiolabeling efficiency : Use Sep-Pak C18 cartridges to separate free In-111 from labeled compounds, ensuring ≥90% radiochemical purity .
- Timing : Image acquisition at 48–72 hours post-injection balances target-to-background ratio with decay-related signal loss .
- Biodistribution controls : Compare results with Ga-67 citrate or Tc-99m agents to validate specificity, as In-111 may nonspecifically bind to transferrin in serum .
Advanced: How can researchers address discrepancies in biodistribution data for In-111 chloride-labeled compounds?
Discrepancies often arise from:
- Chelator instability : Validate in vitro stability of the In-111 complex in human serum (37°C, 24 hours) to rule out transchelation to plasma proteins .
- Capillary permeability : Use co-injection of unlabeled antibodies to block nonspecific uptake in inflammatory tissues .
- Cross-species variability : Perform preclinical studies in multiple animal models to assess target receptor expression heterogeneity .
Advanced: What protocols ensure radiochemical purity during In-111 chloride-based radiopharmaceutical synthesis?
Critical steps include:
Sep-Pak C18 purification : Elute labeled compounds with methanol/water to isolate In-111-pentetreotide from unbound In-111 .
Yield calculation : Use the formula:
Discard preparations with <90% yield .
pH adjustment : Pre-treat reaction vials with NaOH/HCl to maintain pH 3.8–4.3, preventing colloid formation .
Basic: What are the primary research applications of In-111 chloride in nuclear medicine?
- Tumor imaging : Detection of neuroendocrine tumors (Octreoscan™), prostate cancer (ProstaScint™), and non-Hodgkin’s lymphoma (Zevalin™) via receptor-targeted antibodies .
- Infection imaging : Localization of abscesses by labeling autologous leukocytes, though this application has declined due to competition with Tc-99m-HMPAO-labeled WBCs .
Advanced: What challenges exist in optimizing specific activity for antibody labeling with In-111 chloride?
- Carrier-free production : In-111 chloride must be cyclotron-produced via the (p,2n) reaction on enriched Cd-112 targets to minimize isotopic dilution .
- Chelator-to-antibody ratio : Optimize molar ratios (typically 1:1–2:1) to avoid antibody aggregation while ensuring sufficient In-111 incorporation .
- Residual metals : Test for Fe³⁺ contamination (limit: ≤3.5 µg/mL) using atomic absorption spectroscopy, as excess Fe³⁺ competes for chelation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
